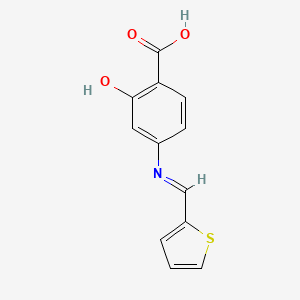

4-(2-Thienylmethyleneamino)salicylic acid

Description

Contextualization within Schiff Base and Salicylic (B10762653) Acid Derivative Chemistry

To fully appreciate the scientific interest in 4-(2-Thienylmethyleneamino)salicylic acid, one must first understand its classification within two important families of organic compounds: Schiff bases and salicylic acid derivatives.

Schiff Bases: Schiff bases, named after Hugo Schiff, are compounds characterized by a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. This functional group is also known as an imine or azomethine. They are generally formed by the condensation of a primary amine with an aldehyde or a ketone. Schiff bases are a pivotal class of compounds in medicinal and pharmaceutical fields, with research demonstrating their potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. youtube.comnih.govresearchgate.net Their versatility also extends to coordination chemistry, where the imine nitrogen can act as a donor atom to coordinate with metal ions. nih.gov

Salicylic Acid and its Derivatives: Salicylic acid (2-hydroxybenzoic acid) is a naturally occurring phenolic compound found in plants like the willow tree, where it functions as a plant hormone. wikipedia.orgmdpi.com It is a well-known compound with a long history of use in medicine and skincare. wikipedia.orgnih.gov As a precursor to the widely used drug acetylsalicylic acid (aspirin), its chemical scaffold is of immense importance. wikipedia.orgyoutube.com Derivatives of salicylic acid are a broad class of molecules where the core structure of salicylic acid has been modified. These modifications can lead to a diverse spectrum of biological activities. For instance, 4-aminosalicylic acid, a derivative where an amino group is substituted at position 4, has been used as an antitubercular agent. nih.govchemicalbook.com Researchers continually explore new derivatives to discover compounds with enhanced or novel therapeutic properties, such as anti-inflammatory, antiseptic, and metal-chelating capabilities. mdpi.comnih.govnih.gov

This compound elegantly merges these two chemical domains. It possesses the salicylic acid core, providing a platform for biological activity, and the characteristic azomethine (C=N) linkage of a Schiff base, which not only imparts its own set of chemical properties but also adds structural rigidity and potential coordination sites.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Salicylic Acid | C7H6O3 wikipedia.org | Plant hormone; precursor to aspirin; used in dermatology. wikipedia.orgebi.ac.uk |

| 4-Aminosalicylic Acid | C7H7NO3 nih.gov | An aminobenzoic acid; known for its antitubercular activity. nih.govchemicalbook.com |

| 2-Thiophenecarboxaldehyde | C5H4OS | An aromatic aldehyde containing a thiophene (B33073) ring. nih.gov |

Rationale for Advanced Academic Investigation

The motivation for the advanced academic investigation of this compound stems from the synergistic potential of its constituent parts. Researchers are drawn to this molecule for several key reasons:

Novel Biological Activity: The combination of the pharmacologically significant salicylic acid moiety with a thiophene-containing Schiff base structure creates opportunities for new biological activities. The parent molecules, 4-aminosalicylic acid and various Schiff bases, are known to have antimicrobial properties, and their combination in a single molecule could lead to synergistic or novel effects. nih.govresearchgate.netnih.gov

Coordination Chemistry and Catalysis: A primary driver of research into this compound is its potential as a multidentate ligand for forming metal complexes. The molecule possesses multiple potential donor sites: the sulfur atom of the thiophene ring, the nitrogen atom of the azomethine group, and the carboxylate and hydroxyl oxygen atoms of the salicylic acid part. nih.gov This allows it to bind with various transition metal ions to form stable complexes.

Development of Advanced Materials: The study of metal complexes derived from ligands like this compound is a burgeoning field. Research on similar Schiff base ligands has shown they can form complexes with specific geometries, such as octahedral structures. nih.gov These metal-organic compounds are investigated for their unique magnetic, electronic, and structural properties, which could have applications in materials science.

In essence, the academic pursuit of this compound is fueled by the prospect of discovering new therapeutic agents, creating novel metal-based structures with tailored properties, and expanding the fundamental understanding of coordination and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

138712-94-4 |

|---|---|

Molecular Formula |

C12H9NO3S |

Molecular Weight |

247.27 g/mol |

IUPAC Name |

2-hydroxy-4-(thiophen-2-ylmethylideneamino)benzoic acid |

InChI |

InChI=1S/C12H9NO3S/c14-11-6-8(3-4-10(11)12(15)16)13-7-9-2-1-5-17-9/h1-7,14H,(H,15,16) |

InChI Key |

IRKDYMSWCNSRHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=NC2=CC(=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 2 Thienylmethyleneamino Salicylic Acid

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 4-(2-Thienylmethyleneamino)salicylic acid, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its formation and detailed information about the electronic environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the salicylic (B10762653) acid and thiophene (B33073) moieties, as well as the crucial azomethine proton.

Aromatic Protons: The protons on the salicylic acid ring typically appear as a set of coupled signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern—with hydroxyl, carboxyl, and imine groups—influences their chemical shifts due to shielding and deshielding effects. stackexchange.com For instance, the hydroxyl group generally shields ortho and para protons, shifting them upfield, while the carboxyl group deshields adjacent protons. stackexchange.com

Thiophene Protons: The thiophene ring protons exhibit characteristic signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific shifts and coupling patterns are indicative of the 2-substitution.

Azomethine Proton (-CH=N-): A key diagnostic signal is the singlet corresponding to the imine proton. In Schiff bases derived from 2-thiophenecarboxaldehyde, this signal is typically observed at a downfield position, often around δ 8.5-8.7 ppm, confirming the condensation reaction between the aldehyde and the amine. researchgate.net

Hydroxyl and Carboxyl Protons: The phenolic (-OH) and carboxylic acid (-COOH) protons are acidic and their signals can be broad and variable in position, often appearing far downfield. Their presence can be confirmed by D₂O exchange experiments, where the signals disappear.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. Key expected signals include the low-field resonance of the carboxylic acid carbon (around 170 ppm), the imine carbon (around 160 ppm), and a series of signals for the aromatic and thiophene carbons.

A comparison with the NMR spectra of the parent compounds, salicylic acid and its derivatives, helps in the precise assignment of the signals. farmaceut.orgnih.gov Studies on similar salicylamides and their derivatives show that the electronic effects of the substituents significantly influence the chemical shifts, providing a detailed electronic picture of the molecule. researchgate.net

Interactive Data Table: Expected ¹H NMR Chemical Shifts (δ) for this compound Note: Data is illustrative and based on typical values for related structures.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 11.0 | Broad Singlet |

| Phenolic (-OH) | Variable, downfield | Broad Singlet |

| Azomethine (-CH=N-) | ~ 8.7 | Singlet |

| Salicylic Acid Ring Protons | 6.5 - 8.0 | Doublets, Triplets |

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structural features.

O-H Stretching: A very broad absorption band is typically observed in the range of 3500–2500 cm⁻¹. This band arises from the stretching vibrations of the phenolic hydroxyl (-OH) and the carboxylic acid hydroxyl groups, which are involved in strong intramolecular and intermolecular hydrogen bonding. farmaceut.org

C=O Stretching: The stretching vibration of the carboxylic acid carbonyl group (C=O) usually appears as a strong, sharp peak around 1680-1710 cm⁻¹.

C=N Stretching: The presence of the imine or azomethine group (C=N) is confirmed by a characteristic stretching band in the region of 1600–1640 cm⁻¹. The exact position of this band is a clear indicator of the Schiff base formation. In studies of related metal complexes, this band is crucial for determining if the nitrogen atom is involved in coordination to a metal ion. nih.gov

C=C Stretching: Aromatic C=C stretching vibrations from both the salicylic acid and thiophene rings are observed in the 1450–1600 cm⁻¹ region.

C-S Stretching: The thiophene ring is further identified by vibrations involving the C-S bond, although these can be weaker and appear in the fingerprint region.

The analysis of the spectrum, when compared to the spectra of 4-aminosalicylic acid and 2-thiophenecarboxaldehyde, clearly shows the disappearance of the primary amine (N-H) stretching bands and the aldehyde (C-H) stretching band, alongside the appearance of the new imine (C=N) band, providing conclusive evidence of the compound's synthesis. researchgate.netnih.gov

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity/Description |

|---|---|---|

| -OH (Carboxylic & Phenolic) | 3500 - 2500 | Strong, Very Broad |

| C=O (Carboxylic Acid) | ~ 1680 | Strong, Sharp |

| C=N (Imine/Azomethine) | ~ 1620 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

For this compound (C₁₂H₉NO₃S), the monoisotopic mass is 247.03 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. In electrospray ionization (ESI) mass spectrometry, the compound can be observed as different adducts.

Positive Ion Mode: The protonated molecule, [M+H]⁺, would be expected at an m/z of approximately 248.03760. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ at m/z 270.01954 and the potassium adduct [M+K]⁺ at m/z 285.99348. uni.lu

Negative Ion Mode: The deprotonated molecule, [M-H]⁻, is commonly observed for acidic compounds and would appear at an m/z of approximately 246.02304. uni.luhpst.cz

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (e.g., the [M+H]⁺ or [M-H]⁻ ion) and fragmenting it to produce smaller product ions. The fragmentation pattern provides structural information. Expected fragmentation pathways for this compound could include:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) via decarboxylation.

Cleavage at the imine bond, leading to fragments corresponding to the thiophene-methylene cation and the aminosalicylic acid radical, or vice versa.

Fragmentation of the thiophene or salicylic acid rings.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Source: PubChemLite. uni.lu

| Adduct | Ion Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₀NO₃S⁺ | 248.03760 |

| [M+Na]⁺ | C₁₂H₉NNaO₃S⁺ | 270.01954 |

| [M-H]⁻ | C₁₂H₈NO₃S⁻ | 246.02304 |

X-ray Diffraction Studies for Solid-State Molecular Architecture (if applicable to related compounds)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and crystal packing.

Molecular Planarity: Schiff bases derived from salicylaldehydes often exhibit a high degree of planarity due to the extensive π-conjugation across the molecule and the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. researchgate.net This planarity would likely be a feature of this compound.

Hydrogen Bonding: The presence of carboxylic acid and hydroxyl groups allows for a rich network of intermolecular hydrogen bonds. The carboxylic acid groups, in particular, are prone to forming strong hydrogen-bonded dimers, which significantly influences the crystal packing.

Conformation: The molecule can exist in different tautomeric forms (phenol-imine vs. keto-amine) and conformational isomers (related to the orientation of the thiophene and salicylic acid rings). X-ray diffraction would unambiguously determine the dominant form in the crystal.

Crystal Structure of Related Compounds: Studies on metal complexes of Schiff bases derived from 2-thiophenecarboxaldehyde reveal that the thiophene sulfur and the imine nitrogen are common coordination sites. researchgate.netnih.gov X-ray studies of related zinc and cadmium complexes have shown distorted tetrahedral geometries around the metal centers. nih.gov The structural data from these related compounds serve as excellent models for predicting the molecular geometry and packing of the title compound.

Computational and Theoretical Investigations of 4 2 Thienylmethyleneamino Salicylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By employing functionals such as B3LYP with a suitable basis set, researchers can elucidate various properties of 4-(2-Thienylmethyleneamino)salicylic acid.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited.

For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the salicylic (B10762653) acid moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the imine bond (-CH=N-) and the aromatic systems, highlighting the regions susceptible to nucleophilic attack. The calculated energy gap provides a quantitative measure of the molecule's reactivity, which is crucial for predicting its behavior in chemical reactions and biological systems.

| Parameter | Energy (eV) |

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| Theoretical values are typically calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the sulfur atom of the thiophene ring. These areas represent the most probable sites for interactions with electrophiles or for forming hydrogen bonds. Positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl group.

Calculation of Quantum Chemical Descriptors

A range of quantum chemical descriptors can be calculated from the HOMO and LUMO energies to further quantify the reactivity and stability of this compound. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution.

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating a higher reactivity.

These calculated parameters provide a deeper understanding of the molecule's electronic behavior and its propensity to participate in chemical reactions.

| Quantum Chemical Descriptor | Value (eV) |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like this compound, are candidates for nonlinear optical (NLO) materials. DFT calculations can predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). A high value of β₀ is indicative of a strong NLO response, making the material potentially useful in technologies such as optical switching and frequency conversion. The presence of the electron-donating salicylic acid moiety and the electron-rich thiophene ring connected by a π-conjugated imine bridge suggests that this molecule may exhibit significant NLO properties.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure calculations, molecular modeling and dynamics simulations can predict how this compound interacts with biological targets.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The binding affinity, typically expressed as a binding energy (kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are then calculated. The salicylic acid and thiophene moieties provide multiple points for potential interactions. For instance, the carboxyl and hydroxyl groups are excellent hydrogen bond donors and acceptors, while the aromatic rings can engage in stacking interactions with aromatic amino acid residues in the protein's active site. Such studies can help to rationalize the biological activity of this compound and guide the design of more potent analogues.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Example: Cyclooxygenase-2 (COX-2) | Data not available | Data not available |

| Example: Bacterial DNA Gyrase | Data not available | Data not available |

| The table represents hypothetical targets for which this class of compounds might be investigated. |

Conformational Analysis and Stability Studies

Computational studies are crucial for understanding the three-dimensional structure and relative stability of different conformers of a molecule. For this compound, a Schiff base, conformational analysis primarily investigates the spatial arrangement of its constituent rings and functional groups, which are subject to rotation around single bonds. The stability of these conformers is largely dictated by a delicate balance of steric effects and non-covalent interactions, particularly intramolecular hydrogen bonds.

Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts due to the presence of a conjugated system. dergipark.org.truokerbala.edu.iq In the case of this compound, the molecule's structure comprises a salicylic acid moiety linked to a thiophene ring through an azomethine (-CH=N-) group. The planarity of the molecule is a key aspect of its stability, influenced by the rotation around several single bonds: the C-C bond between the salicylic ring and the carboxyl group, the C-O bond of the hydroxyl group, the C-N bond linking the imine to the salicylic ring, and the C-C bond connecting the imine to the thiophene ring.

A significant factor governing the conformational preference and stability is the formation of intramolecular hydrogen bonds. researchgate.netrcin.org.plrsc.org In this compound, several such interactions are possible:

Between the hydroxyl group's hydrogen and the imine nitrogen, forming a six-membered quasi-aromatic ring. This type of resonance-assisted hydrogen bond (RAHB) is known to significantly stabilize the structure. rcin.org.pl

Between the carboxyl group's hydrogen and the imine nitrogen.

Between the hydroxyl group's hydrogen and the carboxyl oxygen.

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. researchgate.netnepjol.inforsc.org By systematically rotating the key dihedral angles, various possible conformers can be identified. The geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer are then optimized to find the minimum energy structure.

The relative stability of these optimized conformers is determined by comparing their total electronic energies. The conformer with the lowest energy is considered the most stable and is expected to be the most populated form of the molecule under equilibrium conditions. The energy differences between various conformers provide insight into the barriers to rotation and the flexibility of the molecule.

Table 1: Key Torsional Angles in Conformational Analysis

This table outlines the principal dihedral angles that would be investigated in a computational study to determine the various conformations of this compound. The actual values for the most stable conformer would be determined through energy minimization calculations.

| Dihedral Angle | Description | Expected Influence on Conformation |

| O=C-C-N | Rotation around the C-C bond of the salicylic ring | Determines the orientation of the imine group relative to the carboxyl and hydroxyl groups. |

| C-C-N=C | Rotation around the C-N single bond | Affects the planarity between the salicylic ring and the imine bridge. |

| C-N=C-C | Rotation around the C-C bond linking the imine to the thiophene ring | Determines the relative orientation of the two aromatic ring systems. |

| C-C-O-H | Rotation of the hydroxyl group | Influences the formation of intramolecular hydrogen bonds with either the imine nitrogen or the carboxyl oxygen. |

| C-C(=O)-O-H | Rotation of the carboxyl group | Affects potential intramolecular hydrogen bonding with the imine nitrogen or hydroxyl group. |

Table 2: Hypothetical Relative Energies of Potential Conformers

This table is a hypothetical representation of the kind of data that would be generated from a DFT study. The energy values indicate the relative stability of different possible conformations. The conformer with a relative energy of 0.00 is the most stable.

| Conformer | Description of Intramolecular Bonding | Relative Energy (kcal/mol) | Stability Ranking |

| Conf-1 | H-bond between hydroxyl H and imine N | 0.00 | Most Stable |

| Conf-2 | H-bond between carboxyl H and imine N | Value > 0 | Less Stable |

| Conf-3 | H-bond between hydroxyl H and carboxyl O | Value > 0 | Less Stable |

| Conf-4 | No significant intramolecular H-bond (non-planar) | Value >> 0 | Least Stable |

Note: The energy values in this table are illustrative and not based on actual computational results for this compound, as such specific data was not found in the searched literature.

In Vitro Biological Activity and Mechanistic Pharmacological Potential of 4 2 Thienylmethyleneamino Salicylic Acid

Assessment of Antimicrobial Efficacy (e.g., antibacterial, antifungal, antiviral)

While direct studies on 4-(2-thienylmethyleneamino)salicylic acid are limited, the antimicrobial properties of its parent molecule, salicylic (B10762653) acid, and related thiophene-containing compounds provide a basis for its potential efficacy. Salicylic acid is known to suppress the growth of various bacteria and fungi. nih.gov Its mechanisms include disrupting bacterial membranes and interfering with their metabolism. nih.gov Salicylic acid has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus by damaging their cell walls and membranes, leading to the leakage of intracellular components. nih.gov It has also been shown to have antifungal properties, controlling postharvest fungal pathogens. nih.gov

The inclusion of a thienyl group, as seen in this compound, is a common strategy in the development of antimicrobial agents. For instance, various 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been synthesized and tested for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. nih.gov Some of these derivatives displayed significant broad-spectrum antibacterial activity. nih.gov

Table 1: Antimicrobial Activity of Related Compounds

| Compound/Class | Organism(s) | Observed Effect | Reference |

| Salicylic acid | Escherichia coli, Staphylococcus aureus | Disruption of cell wall and membrane | nih.gov |

| Salicylic acid | Various bacteria and fungi | Growth suppression, membrane disruption, metabolic interference | nih.gov |

| 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles | Gram-positive and Gram-negative bacteria, Candida albicans | Broad-spectrum antibacterial activity | nih.gov |

| Salicylanilide esters | Filamentous fungi, Candida strains | Fungicidal and fungistatic activity | nih.gov |

| Salicylic acid | Dermatophytes | Keratolytic action, removal of infected skin | pharmacytimes.com |

| Salicylic acid | Monilinia laxa | Antifungal activity | nih.gov |

Modulation of Microbial Virulence Factors and Regulatory Pathways

Salicylic acid can attenuate the virulence of Staphylococcus aureus. nih.gov It has been shown to mitigate the secretion of alpha-hemolysin (B1172582) and fibronectin binding in vitro. nih.gov This is achieved by reducing the expression of the alpha-hemolysin gene (hla) and the fibronectin-binding protein A gene (fnbA). nih.gov The mechanism involves the activation of the alternative sigma factor B (SigB), a global regulator of stress-response genes, which in turn represses other global regulators like the accessory gene regulator (agr) and the staphylococcal accessory regulator A (sarA). nih.govnih.gov This cascade ultimately down-modulates key virulence factors. nih.gov Given these findings, it is plausible that this compound could exert similar effects on microbial virulence through modulation of these regulatory pathways.

Anti-inflammatory Response Pathways and Targets

The anti-inflammatory potential of this compound can be inferred from the well-documented activities of salicylic acid and its derivatives. These compounds are known to influence key pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Release and Enzyme Activity (e.g., COX-1, COX-2, NF-κB)

Salicylic acid and its derivatives have been shown to modulate the inflammatory cascade at multiple points. A derivative, 4-tert-butylphenyl salicylate (B1505791) (4-TBPS), significantly inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. nih.gov This inhibition occurs at the level of gene expression. nih.gov

Furthermore, these compounds target key enzymes in the inflammatory pathway. While salicylic acid itself is a poor inhibitor of cyclooxygenase (COX) enzymes in vitro, some of its metabolites, such as gentisic acid, can suppress COX-2-dependent prostaglandin (B15479496) E2 (PGE2) production. nih.govresearchgate.net Sodium salicylate has been shown to inhibit COX-2 activity, an effect that is independent of transcription factor activation. nih.gov The inhibition of COX-2 by salicylates appears to be competitive with arachidonic acid. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and it is a target for salicylic acid derivatives. For instance, salicylideneamino-2-thiophenol (B1203760) (SAL-2) has been found to inhibit the NF-κB signaling cascade. nih.gov It achieves this by preventing the phosphorylation of IKK and the subsequent degradation of IκBα, which keeps NF-κB in an inactive state in the cytoplasm. nih.gov Similarly, 4-TBPS potently inhibits the translocation of NF-κB into the nucleus. nih.gov This suppression of NF-κB activation leads to the downregulation of downstream targets like inducible nitric oxide synthase (iNOS) and COX-2. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Salicylate Derivatives

| Compound | Target/Pathway | Observed Effect | Reference |

| 4-tert-butylphenyl salicylate (4-TBPS) | TNF-α, IL-1β, IL-6 | Inhibition of production and gene expression | nih.gov |

| Salicylideneamino-2-thiophenol (SAL-2) | NF-κB pathway, COX-2, iNOS | Inhibition of NF-κB activation and downstream gene expression | nih.gov |

| Gentisic acid (salicylate metabolite) | COX-2 | Inhibition of PGE2 production | nih.gov |

| Sodium Salicylate | COX-2 | Inhibition of activity | nih.gov |

| Aspirin and Sodium Salicylate | NF-κB pathway | Inhibition of Iκκ-β kinase activity | vt.edu |

Investigation of Anticancer Research Avenues (e.g., pro-apoptotic mechanisms, enzyme inhibition relevant to cancer biology)

The potential of this compound in anticancer research is suggested by the known effects of salicylic acid and related structures on cancer cells. Salicylic acid has been shown to induce apoptosis in liver cancer cells. nih.gov This pro-apoptotic effect is linked to the nitric oxide (NO) signaling pathway, as salicylic acid treatment leads to increased NO release and nitric oxide synthase (NOS) activity. nih.gov This, in turn, upregulates the expression of apoptosis-related genes. nih.gov

Furthermore, salicylic acid-based compounds have been explored as inhibitors of enzymes relevant to cancer biology. One such target is the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), an oncoprotein involved in growth factor and cytokine signaling. nih.gov A salicylic acid-based inhibitor, compound 9 (II-B08), was identified to block growth factor-stimulated ERK1/2 activation and the proliferation of hematopoietic progenitors, suggesting that chemical inhibition of SHP2 could be a therapeutic strategy for certain cancers. nih.gov

Elucidation of Molecular Targets and Mechanism of Action

The diverse biological activities of salicylic acid and its derivatives stem from their interaction with multiple molecular targets in both plants and humans. mdpi.com

Interaction with Salicylic Acid Binding Proteins (SABPs) and Analogues

A key to understanding the mechanism of action of salicylic acid derivatives is their interaction with Salicylic Acid Binding Proteins (SABPs). nih.gov In plants, a number of SABPs have been identified, including catalases, peroxidases, and protein kinases. vt.edumdpi.com The binding of salicylic acid to these proteins can modulate their activity and trigger downstream signaling events. mdpi.comnih.gov For instance, SABP2 in tobacco has been identified as a lipase (B570770) whose activity is stimulated by salicylic acid binding. nih.gov

In humans, salicylic acid also interacts with a range of proteins. mdpi.com It has been shown to inhibit human carbonic anhydrase I and II. mdpi.com Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another identified target, and its inhibition by salicylic acid can affect non-metabolic processes like apoptosis. mdpi.com The binding typically involves hydrogen bond formation between the carboxyl group of the salicylic acid moiety and amino acid residues of the protein, such as Arginine, Tyrosine, and Serine. nih.gov The hydroxyl group of the salicylic acid can also participate in these interactions. nih.gov Given its structure, this compound would be expected to interact with a similar profile of SABPs, although the specific binding affinities and functional consequences would need to be experimentally determined.

Modulation of Cellular Signaling Pathways

Research into the mechanistic underpinnings of salicylic acid and its derivatives has revealed their significant impact on cellular signaling cascades, particularly those central to inflammation and immune responses. While direct studies on this compound are limited, the activities of structurally related compounds provide a strong basis for understanding its potential to modulate key pathways.

A primary target for salicylates is the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.govnih.govmdpi.com The activation of NF-κB is inhibited by sodium salicylate and aspirin, which prevent the degradation of its inhibitor, IκB. nih.gov This action retains NF-κB in the cytoplasm, thereby blocking its transcriptional activity. nih.gov

Further insights can be drawn from analogs such as salicylideneamino-2-thiophenol (SAL-2), which has demonstrated potent anti-inflammatory effects through the suppression of the NF-κB signaling cascade. nih.gov SAL-2 was found to inhibit the phosphorylation of IκB kinase (IKK), the degradation of IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov This compound also downregulated the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are downstream targets of NF-κB. nih.gov Additionally, SAL-2 was shown to inhibit the activation of mitogen-activated protein kinases (MAPKs), another crucial set of signaling molecules in the inflammatory process. nih.gov

Given the structural similarities, it is plausible that this compound exerts its effects through a similar modulation of the NF-κB and MAPK pathways. The presence of the imine linkage and the electron-rich thiophene (B33073) ring may influence the compound's ability to interact with key components of these signaling cascades.

Table 1: Potential Modulation of Cellular Signaling Pathways by this compound (Hypothesized based on related compounds)

| Signaling Pathway | Key Protein/Target | Potential Effect | Reference |

| NF-κB Pathway | IKK Phosphorylation | Inhibition | nih.gov |

| IκBα Degradation | Inhibition | nih.govnih.gov | |

| p65 Nuclear Translocation | Inhibition | nih.gov | |

| COX-2 Expression | Downregulation | nih.gov | |

| iNOS Expression | Downregulation | nih.gov | |

| MAPK Pathway | MAP Kinases | Inhibition | nih.gov |

Immunomodulatory Properties

The immunomodulatory effects of salicylates are well-documented, extending beyond their classical anti-inflammatory actions. nih.gov These compounds can influence the behavior of various immune cells, including T-cells, which are pivotal in orchestrating adaptive immune responses.

Studies on salicylate-based small molecules have demonstrated their capacity to modulate T-cell activity. nih.gov For instance, the salicylate derivative N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (HS-Cm) was found to inhibit the production of key cytokines such as interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) in stimulated T-cells. nih.gov This inhibition of cytokine production points to a direct immunomodulatory effect on T-cell effector functions.

It is hypothesized that this compound possesses similar immunomodulatory properties. The salicylic acid core provides the foundational anti-inflammatory activity, while the thienylmethyleneamino substituent may confer enhanced or specific interactions with immune cell targets. The compound's ability to potentially interfere with T-cell signaling and cytokine production makes it an interesting candidate for further investigation in immunology.

Table 2: Potential Immunomodulatory Effects of this compound (Hypothesized based on related compounds)

| Immune Cell/Process | Effect | Potential Mechanism | Reference |

| T-Cells | Inhibition of Cytokine Production (IL-2, TNF-α, IFN-γ) | Inhibition of JNK/p38 and IKK/IκBα pathways | nih.gov |

| Suppression of Surface Activation Markers | Downregulation of activation-induced gene expression | nih.gov | |

| General Immune Response | Dampening of Adaptive Immunity | Modulation of T-cell effector functions | nih.gov |

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of salicylic acid derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies of various salicylates have provided valuable insights into the key molecular features required for their pharmacological effects.

For salicylic acid itself, the relative positioning of the carboxyl and hydroxyl groups is critical; placing the hydroxyl group at the meta or para position relative to the carboxyl group results in an inactive compound. youtube.com Modifications to either the carboxyl or phenolic hydroxyl groups can significantly alter both the potency and toxicity of the resulting derivative. youtube.com For example, amidation of the carboxylic group has been shown to retain analgesic action but can lead to a loss of anti-inflammatory properties in some cases, as seen with salicylamide. youtube.com However, in other contexts, such as the inhibition of NF-κB, amidation of the carboxylic group has been found to increase activity. nih.gov

Substitution on the aromatic ring of salicylic acid also plays a crucial role. The introduction of halogen atoms, for instance, can enhance both the potency and toxicity. youtube.com Furthermore, substitutions at the 5-position of the salicylic acid ring have been shown to increase anti-inflammatory activity. nih.govyoutube.com

In the case of this compound, the structure presents several points for SAR consideration:

The Salicylic Acid Core: The foundational 2-hydroxybenzoic acid structure is essential for its inherent anti-inflammatory properties.

The 4-Amino Group: The introduction of an amino group at the 4-position, which is then derivatized, alters the electronic properties of the ring and provides a site for further modification.

The Imine Linkage (-CH=N-): This Schiff base linkage is often associated with a broad range of biological activities and may contribute to the compound's interaction with biological targets.

The Thiophene Ring: This heterocyclic moiety can influence the compound's lipophilicity, electronic distribution, and potential for specific interactions with target proteins, distinguishing it from simple phenyl-substituted analogs.

While specific SAR studies for a series including this compound are not extensively reported in the available literature, the principles derived from other salicylate derivatives suggest that the combination of the salicylic acid scaffold with the thienylmethyleneamino substituent at the 4-position is likely to yield a compound with a distinct and potentially potent biological profile. nih.govyoutube.com

Table 3: Summary of Key Structural Features and Their Influence on the Activity of Salicylic Acid Derivatives

| Structural Feature/Modification | Influence on Biological Activity | Reference |

| Ortho-position of Hydroxyl Group | Essential for activity | youtube.com |

| Carboxyl and Phenolic Hydroxyl Groups | Modification affects potency and toxicity | youtube.com |

| Amidation of Carboxylic Group | Can increase NF-κB inhibitory activity | nih.gov |

| Halogen Substitution on Aromatic Ring | Enhances potency and toxicity | youtube.com |

| Substitution at the 5-position | Increases anti-inflammatory activity | nih.govyoutube.com |

Design and Exploration of Novel Derivatives and Analogues of 4 2 Thienylmethyleneamino Salicylic Acid

Rational Design Principles for Enhanced Biological Activity

The design of novel derivatives of 4-(2-Thienylmethyleneamino)salicylic acid is guided by established medicinal chemistry principles to enhance biological efficacy. The primary strategy involves structure-activity relationship (SAR) studies, where systematic modifications of the core structure are correlated with changes in activity. Key approaches include:

Scaffold Hopping and Molecular Hybridization : A common strategy is to replace parts of the scaffold with other chemical groups that are similar in size and electronic properties to identify novel, potent structures. nih.gov Another approach, molecular hybridization, involves combining the key pharmacophoric features of two or more different molecules to create a new hybrid compound with potentially enhanced or dual activity. For instance, introducing a 4-thiazolidinone (B1220212) ring, a scaffold known for antimicrobial and anticancer properties, to a salicylic (B10762653) acid-based structure is a rational approach to developing new agents. sphinxsai.comnih.gov

Modification of Substituents : The biological activity of the core compound can be fine-tuned by adding or altering substituents on both the salicylic acid and the thiophene (B33073) rings. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing its ability to interact with biological targets. For example, adding halogen groups or methoxy (B1213986) groups to the aromatic rings is a common tactic to explore their impact on activity. dntb.gov.ua

Bioisosteric Replacement : This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, which may lead to improved potency or modified selectivity. For example, the thiophene ring itself can be considered a bioisostere of a phenyl ring, offering a different electronic and steric profile that can be advantageous for biological interactions.

Computational and Docking Studies : Modern drug design heavily relies on computer-aided drug design (CADD) to predict how a molecule will bind to a specific biological target, such as an enzyme or receptor. sphinxsai.com By simulating the interaction at the molecular level, researchers can prioritize the synthesis of derivatives that are predicted to have the strongest binding affinity, saving time and resources. nih.gov These studies help in understanding the probable binding modes and guide the design of novel analogues with improved interactions at the active site of a target protein. sphinxsai.com

Synthesis and Characterization of Novel Structural Analogues

The synthesis of Schiff base derivatives, including analogues of this compound, is typically straightforward. The primary method involves the condensation reaction between a primary amine and an aldehyde or ketone.

General Synthesis: The general synthesis for this class of compounds involves reacting the amino group of 4-aminosalicylic acid (or its derivatives) with a substituted thiophene-2-carboxaldehyde in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The reaction is frequently stirred at room temperature or under gentle heating for several hours. sphinxsai.comnih.gov

The resulting Schiff base product, which is an imine, can then be isolated, purified (usually by recrystallization), and characterized. The structures of newly synthesized compounds are confirmed using a suite of spectroscopic techniques:

Infrared (IR) Spectroscopy : To confirm the formation of the Schiff base, the IR spectrum is analyzed for the appearance of a characteristic absorption band for the imine (C=N) bond, typically in the range of 1579-1625 cm⁻¹. The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine are also key indicators. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure. In ¹H NMR, a characteristic singlet peak for the azomethine proton (CH=N) typically appears in the downfield region (δ 8.5-9.1 ppm). nih.govscielo.br The signals corresponding to the aromatic protons on the salicylic acid and thiophene rings provide information about the substitution pattern. scielo.br

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the synthesized compound, further validating its identity. dntb.gov.uascielo.br

X-ray Crystallography : For compounds that form suitable single crystals, X-ray diffraction analysis provides unambiguous proof of the molecular structure and its three-dimensional conformation. nih.gov

Below is a table summarizing the characterization data for representative thiophene-based Schiff bases.

| Compound Example | Synthesis Method | Spectroscopic Data | Reference |

| 2-{(4-(Dimethylamino)benzylideneamino}thiophene-3-carbonitrile | Condensation of 2-aminothiophene-3-carbonitrile (B183302) with 4-(dimethylamino)benzaldehyde. | IR (cm⁻¹): 2225 (C≡N), 1579 (C=N). ¹H NMR (ppm): 8.49 (s, 1H, CH=N). HRMS: m/z 256.0909 [M+H]⁺. | scielo.br |

| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | Condensation of thiophene-2-carboxaldehyde and N,N-diethylethylenediamine. | ¹H NMR (ppm): 8.54 (s, 1H, N=CH). UV-Vis (nm): 281 (n → π); 265 (π → π). | nih.gov |

| 2-{(5-Methoxy-1H-indol-3-yl)methyleneamino}thiophene-3-carbonitrile | Condensation of 2-aminothiophene-3-carbonitrile with 5-methoxy-1H-indole-3-carbaldehyde. | IR (cm⁻¹): 3305 (N-H), 2218 (C≡N), 1578 (C=N). ¹H NMR (ppm): 8.82 (s, 1H, CH=N). HRMS: m/z 282.0702 [M+H]⁺. | scielo.br |

Comparative Analysis of Biological Profiles among Derivatives

The structural modifications outlined in the rational design section lead to a diverse range of biological activities. By synthesizing a series of related analogues and evaluating them in biological assays, researchers can establish clear structure-activity relationships. The thiophene Schiff base scaffold has been explored for various therapeutic applications, including anticancer and anti-inflammatory activities.

For example, studies on different series of Schiff bases have shown that the nature and position of substituents on the aromatic rings significantly influence their potency. A comparative analysis of various derivatives often reveals that certain modifications lead to substantial increases in activity. In one study of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, compound 9p , featuring a 2,3-dichlorobenzyl group, emerged as exceptionally potent against several cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov This was a significant improvement over reference compounds. nih.gov Similarly, in a series of 2-imino-4-thiazolidinones, compounds 5a , 5l , and 5p showed potent toxicity against a glioblastoma cell line, with IC₅₀ values well below that of the standard drug temozolomide. nih.gov

The table below presents a comparative analysis of the biological activities of representative derivatives from different studies, illustrating how structural changes impact efficacy.

| Compound Series | Derivative Example | Key Structural Feature | Biological Activity (IC₅₀) | Reference |

| Quinazoline Derivatives | Compound 9p | (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl) group | HT-29: 0.015 µM, H-460: 0.031 µM | nih.gov |

| 2-Imino-4-thiazolidinones | Compound 5a | Pyridine ring attached to imino group | C6 Glioblastoma: 2.17 µM | nih.gov |

| 2-Imino-4-thiazolidinones | Compound 5l | 4-Fluorophenyl group on thiazolidinone ring | C6 Glioblastoma: 6.24 µM | nih.gov |

| 2-Imino-4-thiazolidinones | Compound 5p | 4-Nitrophenyl group on thiazolidinone ring | C6 Glioblastoma: 2.93 µM | nih.gov |

| Benzothiazinone Derivatives | Compound 3 | (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | Showed significant analgesic and anti-inflammatory activity. | nih.gov |

This comparative data is crucial for identifying lead compounds for further development. For instance, the anti-inflammatory activity of (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid was found to increase upon derivatization of its carboxylic acid group. nih.gov

Development of Responsive Smart Materials Based on Salicylic Acid Derivatives

Beyond medicinal applications, salicylic acid derivatives are valuable building blocks for creating "smart" materials. These materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions. nih.govnih.gov This responsiveness makes them suitable for applications in sensors, controlled drug delivery, and photoswitching devices. nih.govresearchgate.net

Researchers have successfully designed and synthesized novel salicylic acid derivatives that exhibit multi-stimuli responsive fluorescent properties. nih.gov For example, a series of fluorescent molecules was created by linking a pyrazole (B372694) or cyclopentane (B165970) moiety to a salicylic acid scaffold through a Schiff base-acylhydrazone bond. nih.gov These molecules displayed significant solvatofluorochromism, meaning their fluorescence color changed from cyan to indigo (B80030) depending on the polarity of the solvent. nih.gov

Furthermore, these smart materials can act as chemosensors. One such derivative, A2 , demonstrated high sensitivity and selectivity for detecting copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions, with detection limits in the micromolar range (0.24 μM for Cu²⁺ and 2.83 μM for S²⁻). nih.gov The material also showed a fluorescent response to changes in acidity, allowing for the sensitive recognition of trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA). nih.gov This pH-responsive behavior is a key characteristic of smart hydrogels and composites developed for controlled drug delivery, which can be designed to release their payload under specific pH conditions found in the body. researchgate.netresearchgate.net

The development of these materials often involves incorporating the salicylic acid derivative into a larger polymer structure, such as a hydrogel or a poly(anhydride-ester). nih.govnih.gov By copolymerizing monomers at different ratios, materials can be created with varying levels of the active salicylic acid component, allowing for tunable degradation rates and release profiles. nih.gov

Future Research Trajectories and Academic Significance

Integration of Multi-Omics Approaches in Mechanistic Studies

The advent of multi-omics technologies offers a powerful lens through which to examine the comprehensive biological effects of 4-(2-Thienylmethyleneamino)salicylic acid. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and systemic responses to the compound. mdpi.com

For instance, a multi-omics study could identify the full spectrum of genes, proteins, and metabolic pathways that are modulated by the compound in a particular disease model. nih.gov This could reveal not only the primary target but also secondary and off-target effects, offering a more complete understanding of its pharmacological profile. mdpi.com By analyzing changes at multiple molecular levels, researchers can construct detailed network models of the compound's activity, identifying key nodes and pathways that are critical for its therapeutic effects. researchgate.netmedrxiv.org Such an approach has been successfully employed to identify novel therapeutic targets and biomarkers for various conditions, and its application to the study of this compound could significantly accelerate its development. nih.govnih.gov

Table 1: Potential Multi-Omics Applications for this compound Research

| Omics Discipline | Potential Application | Expected Outcome |

|---|---|---|

| Genomics | Identify genetic variations influencing compound sensitivity. | Personalized medicine applications. |

| Transcriptomics | Profile changes in gene expression upon compound treatment. | Elucidation of affected signaling pathways. |

| Proteomics | Analyze alterations in protein expression and post-translational modifications. | Identification of direct and indirect protein targets. |

| Metabolomics | Measure changes in small molecule metabolites. | Understanding of the compound's impact on cellular metabolism. |

Advanced Computational Chemistry for Predictive Modeling

Computational chemistry provides a powerful toolkit for predicting the properties and activities of molecules like this compound, thereby guiding experimental efforts and accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of related compounds with their biological activities.

Molecular docking simulations can predict the binding mode and affinity of the compound to its potential biological targets. This information is invaluable for understanding the molecular basis of its activity and for designing derivatives with improved binding characteristics. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex over time, offering a more realistic picture of the binding event.

Exploration of Novel Biological Targets and Pathophysiological Roles

While initial studies may have focused on a limited set of biological activities, the unique structure of this compound suggests that it may interact with a variety of biological targets. Salicylic (B10762653) acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, and antimicrobial properties. researchgate.netnih.govitm-conferences.orgmdpi.com The thiophene (B33073) moiety is also a common feature in many biologically active compounds.

A systematic screening of the compound against a broad panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. For example, its potential as an inhibitor of enzymes involved in inflammatory pathways or as a modulator of signaling pathways implicated in cancer could be explored. nih.gov Furthermore, investigating its effects in various disease models could reveal unexpected pathophysiological roles and open up new avenues for therapeutic intervention. The discovery of novel plant activators targeting salicylic acid metabolism highlights the potential for this class of compounds to have wide-ranging biological effects. nih.gov

Development of Advanced In Vitro Screening Methodologies

To efficiently explore the full therapeutic potential of this compound and its analogs, the development and application of advanced in vitro screening methodologies are crucial. High-throughput screening (HTS) assays can be used to rapidly screen large libraries of related compounds against specific biological targets.

The development of cell-based assays that more accurately mimic the in vivo environment, such as 3D cell cultures and organ-on-a-chip models, can provide more physiologically relevant data on the compound's efficacy and toxicity. The synthesis of novel derivatives and their evaluation in such advanced screening platforms will be instrumental in identifying lead compounds with improved therapeutic profiles. nih.gov The use of focused libraries in screening, as demonstrated in the search for SHP2 inhibitors, can also be a powerful strategy. nih.gov

Table 2: Advanced In Vitro Screening Methods

| Screening Method | Description | Advantage for Studying this compound |

|---|---|---|

| High-Throughput Screening (HTS) | Automated screening of large compound libraries against a specific target. | Rapid identification of hits from a diverse set of analogs. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. | Provides detailed information on the compound's effects on cell morphology and function. |

| 3D Cell Culture Models | Cells grown in a three-dimensional matrix that mimics the in vivo environment. | More physiologically relevant data on efficacy and toxicity. |

| Organ-on-a-Chip | Microfluidic devices that recapitulate the structure and function of human organs. | Improved prediction of human responses to the compound. |

Chemical Compounds Mentioned

Q & A

Q. What are the established synthetic routes for 4-(2-Thienylmethyleneamino)salicylic acid, and what critical reaction conditions must be optimized?

The synthesis typically involves condensation between 2-thiophenecarboxaldehyde and 4-aminosalicylic acid under acidic or reflux conditions. Key parameters include pH control (~4–6) to favor Schiff base formation, solvent selection (e.g., ethanol or methanol for solubility), and temperature (60–80°C) to drive the reaction while avoiding decomposition. Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product .

Q. How is the crystal structure of this compound characterized, and what insights does this provide?

X-ray crystallography reveals a monoclinic P21/c space group with unit cell parameters: . The planar thienyl and salicylate moieties suggest potential π-π stacking interactions, relevant for material science applications. Hydrogen bonding between the hydroxyl and carboxyl groups stabilizes the structure .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 250–300 nm) is optimal. Use a C18 reverse-phase column and mobile phase (e.g., acetonitrile:water with 0.1% formic acid) for separation. Validate methods for linearity (R² > 0.99), recovery (>90%), and limit of detection (<1 µg/mL) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant efficacy of this compound in plant systems?

Employ Arabidopsis thaliana or cucumber models to assess H₂O₂ and lipid peroxidation levels post-treatment. Compare with salicylic acid (SA) controls using thiobarbituric acid-reactive substances (TBARS) assays. Monitor enzymatic activity (e.g., superoxide dismutase, catalase) to differentiate SA-mediated oxidative stress pathways .

Q. What experimental approaches elucidate the role of this compound in plant-microbe interactions?

Use mutant plants deficient in SA biosynthesis (e.g., NahG lines) to test the compound’s ability to restore microbial community regulation. Perform 16S rRNA sequencing of rhizosphere bacteria to quantify shifts in taxa abundance (e.g., Pseudomonadaceae vs. Bacillaceae) under varying SA analog concentrations .

Q. How can intercalation into layered double hydroxides (LDHs) enhance the pharmacological properties of this compound?

Optimize intercalation via co-precipitation or ion exchange with ZnAl-LDHs. Characterize using XRD (basal spacing changes) and FTIR (bond vibrations). Test in vitro release kinetics (e.g., Higuchi model) in simulated physiological pH. Validate antibacterial activity against Bacillus subtilis and cytotoxicity in macrophage cell lines .

Q. What strategies resolve contradictions in reported bioactivity data for SA derivatives like this compound?

Conduct meta-analyses of dose-response curves across studies to identify threshold effects. Use isotopic labeling (e.g., ¹⁴C-SA) to track metabolite turnover in different tissues. Validate findings with genetic knockouts (e.g., sid2 mutants) to isolate SA-specific pathways .

Methodological Considerations

Q. How should researchers address stability challenges during long-term storage of this compound?

Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation. Conduct periodic HPLC-UV purity checks. Avoid aqueous solutions >1 mM, as hydrolysis of the Schiff base may occur. Use lyophilization for solid-state preservation .

Q. What computational tools are suitable for modeling the interaction of this compound with plant receptors?

Employ molecular docking (AutoDock Vina) with SA-binding proteins like NPR1. Validate with MD simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) with native SA to predict agonist/antagonist behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.